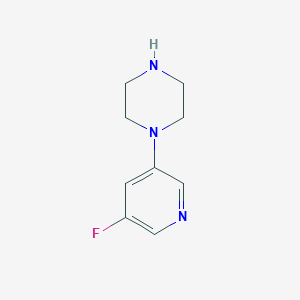

1-(5-Fluoropyridin-3-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Fluoropyridin-3-yl)piperazine is a chemical compound characterized by its unique structure, which includes a fluorine atom on the pyridine ring and a piperazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(5-Fluoropyridin-3-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 5-fluoropyridine-3-carboxylic acid with piperazine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. The choice of production method depends on factors such as cost, scalability, and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Fluoropyridin-3-yl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Applications De Recherche Scientifique

1-(5-Fluoropyridin-3-yl)piperazine has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: The compound is utilized in biological assays to investigate its interactions with various biomolecules.

Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.

Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 1-(5-Fluoropyridin-3-yl)piperazine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or chemical synthesis.

Comparaison Avec Des Composés Similaires

1-(5-Fluoropyridin-3-yl)piperazine is similar to other compounds containing fluorine-substituted pyridine rings and piperazine moieties. Some of these similar compounds include:

2-(5-Fluoropyridin-3-yl)piperazine

3-(5-Fluoropyridin-3-yl)piperazine

4-(5-Fluoropyridin-3-yl)piperazine

Uniqueness: What sets this compound apart from its analogs is its specific position of the fluorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Overview

1-(5-Fluoropyridin-3-yl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings and case studies.

The synthesis of this compound typically involves the reaction of 5-fluoropyridine with piperazine under controlled conditions. The process often requires solvents like ethanol or methanol and catalysts such as palladium on carbon to facilitate the reaction. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its functionalization in biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is known to bind to various receptors and enzymes, modulating their activity, which can lead to significant physiological effects. The exact molecular targets are still under investigation, but preliminary studies suggest interactions with monoamine oxidase (MAO) enzymes and potential antibacterial mechanisms .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives demonstrated potent antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. One compound exhibited an MIC value of 0.25 µg/mL, significantly outperforming standard antibiotics like linezolid .

Neuropharmacological Effects

Research has also focused on the neuropharmacological potential of compounds containing the piperazine moiety. Inhibitory studies on MAO-A and MAO-B revealed that certain derivatives showed selective inhibition with IC50 values as low as 0.013 µM for MAO-B, indicating potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Case Studies

- Antibacterial Evaluation : A study evaluating the antibacterial efficacy of novel derivatives found that specific compounds not only inhibited bacterial growth but also prevented biofilm formation, a critical factor in chronic infections. The cytotoxicity assays indicated that these compounds were safe at concentrations much lower than their MICs .

- Neuropharmacological Research : Another study focused on designing pyridazinones with piperazine structures for MAO inhibition. The findings suggested that these compounds could serve as lead candidates for neuroprotective therapies due to their selective inhibition profiles and lower toxicity towards healthy cells .

Comparative Analysis

| Compound | Target Activity | IC50/MIC | Notes |

|---|---|---|---|

| This compound | MAO-B Inhibition | 0.013 µM | Selective and reversible inhibitor |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone | Antibacterial (S. aureus) | 0.25 µg/mL | Superior to linezolid |

| Derivative T6 | MAO-A/B Inhibition | 0.039 µM (MAO-B) | High selectivity index |

Propriétés

IUPAC Name |

1-(5-fluoropyridin-3-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13/h5-7,11H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVXNTIGANYKNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.